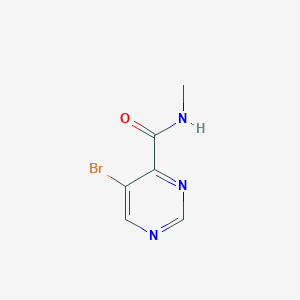
3-(Phenylthio)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Phenylthio)acrylic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiol with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The mixture of cis and trans isomers is often produced, which can be separated and purified through various techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. Safety measures and environmental considerations are also important factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Applications De Recherche Scientifique
3-(Phenylthio)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be used in studies related to enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, protein binding, or other biochemical processes.
Comparaison Avec Des Composés Similaires
3-(Phenylthio)acrylic acid can be compared with other similar compounds, such as:
3-(Phenylthio)propionic acid: Similar structure but with a saturated carbon chain.
3-(Phenylthio)acrylonitrile: Contains a nitrile group instead of a carboxylic acid.
Phenylthioacetic acid: Lacks the double bond present in this compound.
Propriétés
Formule moléculaire |
C9H8O2S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
Clé InChI |
QCLSYKCZWZYPIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)











